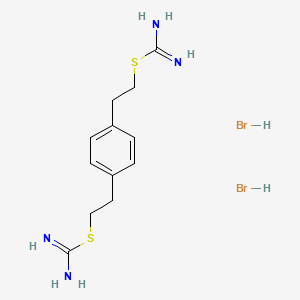
1,4-PB-ITU dihydrobromide
Overview
Description
1,4-PB-ITU dihydrobromide is a potent inhibitor of Nitric Oxide Synthases (NOS), with Ki values of 7.6 nM, 360 nM, and 16 nM for the inducible (iNOS), endothelial (eNOS), and neuronal (nNOS) isozymes, respectively . It has a molecular formula of C12H18N4S2 2HBr and a molecular weight of 444.2 .
Molecular Structure Analysis
The molecular structure of 1,4-PB-ITU dihydrobromide is represented by the formula C12H20Br2N4S2 . The InChI representation isInChI=1S/C12H18N4S2.2BrH/c13-11(14)17-7-5-9-1-2-10(4-3-9)6-8-18-12(15)16;;/h1-4H,5-8H2,(H3,13,14)(H3,15,16);2*1H . Physical And Chemical Properties Analysis
The molecular weight of 1,4-PB-ITU dihydrobromide is 444.3 g/mol . It has 6 hydrogen bond donors and 4 hydrogen bond acceptors . The compound also has 8 rotatable bonds .Scientific Research Applications
Inhibition of Nitric Oxide Synthase (NOS)
1,4-PB-ITU dihydrobromide is a potent inhibitor of NOS . NOS is an enzyme that plays a crucial role in generating nitric oxide, a molecule involved in various physiological and pathological processes. Specifically, 1,4-PB-ITU dihydrobromide inhibits purified human NOS2 (iNOS) and NOS1 (nNOS) with Ki values of 7.4 and 16 nM, respectively . However, its inhibition in whole cells is greatly diminished, presumably due to poor membrane permeability .
Selective Inhibition of NOS Isoforms
The compound shows selectivity among different NOS isoforms. It has a Ki value of 360 nM for human NOS3 (eNOS), which is significantly higher than its Ki values for iNOS and nNOS . This selectivity could be useful in research studies aiming to understand the distinct roles of different NOS isoforms.
Mechanism of Action
Target of Action
The primary targets of 1,4-PB-ITU dihydrobromide are the nitric oxide synthases (NOS) . These enzymes are responsible for the production of nitric oxide (NO), a key signaling molecule in many physiological and pathological processes. The compound specifically targets three isozymes of NOS: inducible (iNOS), endothelial (eNOS), and neuronal (nNOS) .
Mode of Action
1,4-PB-ITU dihydrobromide acts as a potent inhibitor of NOS . It binds to these enzymes and inhibits their activity, thereby reducing the production of NO. The Ki values for iNOS, eNOS, and nNOS are 7.6 nM, 360 nM, and 16 nM, respectively .
Pharmacokinetics
It’s worth noting that the compound’s inhibition of nos in whole cells is greatly diminished, presumably due topoor membrane permeability .
Action Environment
The action, efficacy, and stability of 1,4-PB-ITU dihydrobromide can be influenced by various environmental factors. For instance, the compound’s poor membrane permeability may limit its effectiveness in certain cellular environments
properties
IUPAC Name |
2-[4-(2-carbamimidoylsulfanylethyl)phenyl]ethyl carbamimidothioate;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4S2.2BrH/c13-11(14)17-7-5-9-1-2-10(4-3-9)6-8-18-12(15)16;;/h1-4H,5-8H2,(H3,13,14)(H3,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRYHMLYGVNPBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCSC(=N)N)CCSC(=N)N.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Br2N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474698 | |
| Record name | 1,4-PBIT dihydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-PB-ITU dihydrobromide | |
CAS RN |
157254-60-9 | |
| Record name | S,S'-1,4-Phenylene-bis(1,2-ethanediyl)bis-isothiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157254609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-PBIT dihydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide](/img/structure/B1678487.png)
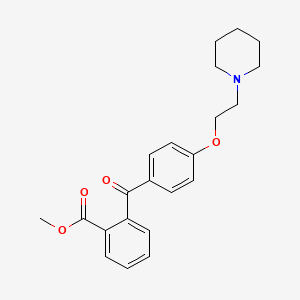
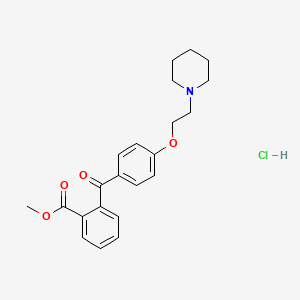
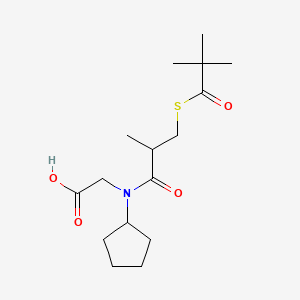





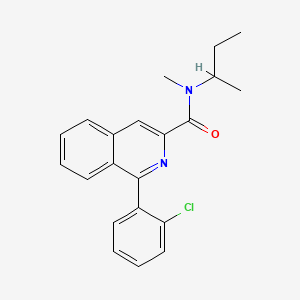
![1-[[4-(2-Cyclopropyl-5-oxazolyl)phenyl]sulfonyl]-1,2,3,4-tetrahydro-quinoline](/img/structure/B1678504.png)
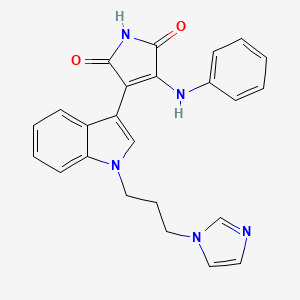
![4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[4,5-e]pyrimidin-6-yl]phenol](/img/structure/B1678508.png)
![2-chloro-4-[5-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B1678510.png)